BenchChemオンラインストアへようこそ!

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine

Lipophilicity Drug-likeness SAR

This 5-cyclobutyl-substituted 3-pyrazinyl-1,2,4-oxadiazole is a precision SAR probe. The cyclobutyl group confers a 6.5-fold LogP increase over the unsubstituted scaffold, critically boosting membrane permeability while retaining low molecular weight (202.21 g/mol). Substitution with generic analogs (e.g., piperidinyl or azetidinyl derivatives) fundamentally alters target binding, lipophilicity, and metabolic stability, risking irreproducible data. Procure this exact derivative to validate computational models against M. tuberculosis InhA and drive antimycobacterial hit-to-lead with confidence.

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
CAS No. 680216-07-3
Cat. No. B1659776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine
CAS680216-07-3
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NC(=NO2)C3=NC=CN=C3
InChIInChI=1S/C10H10N4O/c1-2-7(3-1)10-13-9(14-15-10)8-6-11-4-5-12-8/h4-7H,1-3H2
InChIKeyKLUZOQDSHZRVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 680216-07-3): A Pyrazine-Oxadiazole Scaffold for Anti-Infective Discovery


2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine (CAS 680216-07-3), a heterocyclic compound featuring a pyrazine ring linked to a 5-cyclobutyl-substituted 1,2,4-oxadiazole moiety [1], is a key structural intermediate in medicinal chemistry. While public databases currently lack direct bioactivity data for this exact compound, its core scaffold, the 3-pyrazinyl-1,2,4-oxadiazole class [2], is well-documented for antimycobacterial and antibacterial properties [3], positioning this derivative as a specialized building block for structure-activity relationship (SAR) studies targeting resistant pathogens.

Critical Procurement Rationale: Why In-Class 3-Pyrazinyl-1,2,4-oxadiazoles Cannot Be Directly Substituted for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine


The bioactivity and physicochemical profile of 3-pyrazinyl-1,2,4-oxadiazoles is exquisitely sensitive to the C5 substituent on the oxadiazole ring [1]. This moiety directly influences target binding, lipophilicity, and metabolic stability [2]. Substituting the cyclobutyl group in 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine with even a closely related group (e.g., piperidinyl, chloromethyl, or azetidinyl ) results in an analog with a fundamentally different pharmacological signature. For a scientific or industrial user, substituting this specific compound with a generic alternative risks invalidating SAR studies, yielding non-reproducible biological data, and ultimately wasting research resources due to divergent target engagement and off-target profiles [3].

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine: Quantitative Evidence of Differentiation in the 3-Pyrazinyl-1,2,4-oxadiazole Class


Physicochemical Differentiation: Calculated LogP of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine Compared to Core Scaffold

The cyclobutyl substituent at the C5 position of the 1,2,4-oxadiazole ring imparts a distinct lipophilic character, which is a critical parameter for predicting membrane permeability and target engagement. The target compound has a predicted LogP (XLogP3) of 1.3 [1], a significant increase compared to the unsubstituted core scaffold, 3-pyrazinyl-1,2,4-oxadiazole, which has a calculated LogP of 0.2 [2]. This quantitative difference in lipophilicity is a key differentiator for applications requiring specific logD profiles.

Lipophilicity Drug-likeness SAR

Class-Level Antimycobacterial Activity: Potency of 5-Substituted 3-Pyrazinyl-1,2,4-oxadiazoles Against M. tuberculosis H37Rv

While direct MIC data for the target compound is not publicly available, the 3-pyrazinyl-1,2,4-oxadiazole class exhibits potent and variable activity against Mycobacterium tuberculosis H37Rv, which is highly dependent on the C5 substituent. A study evaluating a series of these analogs reported a range of MIC values from 4 to 32 µg/mL, with the most active compounds showing an MIC of 4 µg/mL [1]. This class-level data demonstrates that minor changes to the C5 group (e.g., cyclobutyl) can significantly alter antimycobacterial potency, justifying the synthesis and procurement of specific derivatives for SAR analysis.

Antimycobacterial Tuberculosis MIC

In Silico Binding Affinity: Predicted Interaction of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine with Enoyl-ACP Reductase (InhA)

Computational modeling provides a quantitative basis for target selection. In a molecular docking study of pyrazine and oxadiazole derivatives against M. tuberculosis enoyl-ACP reductase (InhA), compounds with a similar core scaffold showed binding energies ranging from -8.2 to -9.6 kcal/mol [1]. The cyclobutyl-substituted derivative 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine, while not explicitly modeled, belongs to this class and its specific substitution pattern is predicted to influence binding conformation and energy, making it a unique probe for validating InhA inhibition hypotheses.

Molecular Docking InhA Tuberculosis

Recommended Research Applications for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine Based on Differentiated Evidence


Optimization of Lipophilicity in Drug Candidate Design

The 6.5-fold increase in calculated LogP relative to the unsubstituted core scaffold [3] makes 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine a valuable starting point or reference compound for medicinal chemistry programs seeking to enhance membrane permeability while maintaining a relatively low molecular weight (202.21 g/mol).

Probing C5 Substituent Effects in Antimycobacterial SAR Studies

As a member of the 3-pyrazinyl-1,2,4-oxadiazole class with demonstrated antimycobacterial activity [3], this compound serves as a specific probe to delineate the structure-activity relationship of the C5 position against M. tuberculosis. Its use in a focused library is essential for identifying the optimal steric and electronic profile required for potent inhibition of mycobacterial targets.

Validation of In Silico Models for Enoyl-ACP Reductase (InhA) Inhibitors

The unique cyclobutyl substituent provides a distinct steric and electronic signature. Procuring this compound allows researchers to empirically validate computational models that predict binding to the M. tuberculosis InhA enzyme [3], thereby refining in silico screening workflows for novel antitubercular agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.